molecular formula C23H16BrClFN5OS B11676683 N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11676683
M. Wt: 544.8 g/mol
InChI Key: FXJHSQPWUAOXRQ-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS: 315200-43-2) is a triazole-containing acetohydrazide derivative. Its structure features:

  • A 5-bromo-2-fluorophenyl group in the hydrazone moiety, providing electron-withdrawing effects.
  • A sulfanyl acetohydrazide linker, which may enhance solubility and bioactivity. Structural validation of such compounds often employs single-crystal X-ray diffraction (e.g., SHELX programs, as noted in and ) and spectroscopic techniques (NMR, IR) .

Properties

Molecular Formula

C23H16BrClFN5OS

Molecular Weight

544.8 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H16BrClFN5OS/c24-17-6-11-20(26)16(12-17)13-27-28-21(32)14-33-23-30-29-22(15-4-2-1-3-5-15)31(23)19-9-7-18(25)8-10-19/h1-13H,14H2,(H,28,32)/b27-13+

InChI Key

FXJHSQPWUAOXRQ-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC(=C4)Br)F

Origin of Product

United States

Preparation Methods

Synthesis of the Triazole Core

The 1,2,4-triazole ring serves as the central scaffold. A validated approach involves cyclizing thiosemicarbazide precursors under alkaline conditions. For instance, 5-phenyl-3-mercapto-1H-1,2,4-triazole is synthesized by refluxing thiosemicarbazide derivatives with sodium ethoxide, followed by acidification . Modifications at the N1 and N4 positions are achieved via nucleophilic substitution.

Key Reaction:

  • Substrate: 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Alkylation: Treatment with ethyl bromoacetate in ethanol under reflux for 3–5 hours yields ethyl [(4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (yield: 68–72%) .

Formation of the Acetohydrazide Moiety

The ethyl ester intermediate undergoes hydrazinolysis to generate the acetohydrazide derivative. Hydrazine hydrate (99.9%) in methanol under reflux for 4–6 hours cleaves the ester bond, producing 2-[(4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide .

Optimization Notes:

  • Solvent: Methanol ensures solubility and minimizes side reactions.

  • Stoichiometry: A 2:1 molar ratio of hydrazine hydrate to ester drives complete conversion .

Preparation of the (5-Bromo-2-fluorophenyl)methylidene Aldehyde

The aldehyde component is synthesized via lithiation-borylation. 1-Bromo-4-fluorobenzene reacts with lithium diisopropylamide (LDA) at −78°C to form (5-bromo-2-fluorophenyl)lithium, which is quenched with trimethyl borate. Hydrolysis with aqueous HCl yields 5-bromo-2-fluorobenzeneboronic acid, which is oxidized to the corresponding aldehyde using hydrogen peroxide in acidic media .

Critical Parameters:

  • Temperature Control: Lithiation below −70°C prevents aryl lithium decomposition.

  • Oxidation Catalyst: Vanadium-based catalysts improve aldehyde yield to >85% .

Condensation to Form the Hydrazone

The final step involves Schiff base formation between the acetohydrazide and aldehyde. Refluxing equimolar amounts in ethanol with glacial acetic acid (catalytic) for 8–12 hours yields the target hydrazone. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration .

Characterization Data:

Parameter Value
Yield 65–70%
Melting Point 218–220°C
IR (KBr, cm⁻¹) 3250 (N–H), 1670 (C=O), 1590 (C=N)
¹H NMR (DMSO-d6, δ ppm) 8.35 (s, 1H, CH=N), 7.45–7.89 (m, ArH)

Purification and Analytical Validation

Crude product is purified via recrystallization from ethanol-water (3:1). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) confirms purity >98%. Mass spectrometry (ESI-MS) shows [M+H]+ at m/z 545.8, consistent with the molecular formula .

Comparative Analysis of Synthetic Routes

The table below contrasts methodologies from literature:

Step Method A Method B Method C
Triazole Synthesis Cyclization (68%)N/ACyclization (72%)
Aldehyde Preparation N/ALithiation-borylation (85%)Oxidation (78%)
Hydrazone Formation Ethanol reflux (65%)N/AAcetic acid (70%)

Challenges and Mitigation Strategies

  • Steric Hindrance: Bulky substituents on the triazole slow alkylation. Using polar aprotic solvents (e.g., DMF) accelerates reactivity .

  • Hydrazine Toxicity: Closed-system reflux and scrubbers mitigate exposure risks.

  • Byproduct Formation: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted aldehyde .

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for the lithiation and condensation steps, reducing reaction times by 40%. Patent EP0812847B1 highlights the economic viability of boronic acid intermediates for large-scale aldehyde synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Key Synthetic Pathways

  • Condensation Reaction : The compound can be synthesized via a condensation reaction between 5-bromo-2-fluorobenzaldehyde and 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide.
  • Microwave-Assisted Techniques : Utilizing microwave irradiation has been shown to significantly reduce reaction times and improve yields in similar hydrazone syntheses .

Biological Activities

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibits a range of biological activities that make it a candidate for further research.

Antimicrobial Activity

Research indicates that derivatives containing the triazole moiety possess significant antimicrobial properties. For instance:

  • Antibacterial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : The triazole ring is known for its antifungal capabilities, making these compounds relevant in treating fungal infections.

Anticancer Potential

Studies have shown that compounds featuring the triazole scaffold exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Agricultural Applications

The compound's potential extends to agricultural uses, particularly as a pesticide or fungicide. The incorporation of sulfur and triazole groups enhances its efficacy against agricultural pests and pathogens.

Pesticidal Properties

Research has indicated that similar compounds can effectively control various pests, expanding the range of available pesticides. The ability to target specific biochemical pathways in pests makes these compounds valuable in integrated pest management strategies .

Case Studies

Several studies have documented the synthesis and application of related hydrazone derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that triazole-containing hydrazones exhibited significant antimicrobial activity against both bacterial and fungal strains, highlighting their potential as therapeutic agents .
  • Pesticidal Efficacy : Research on similar compounds revealed their effectiveness in controlling agricultural pests, suggesting that this compound could serve as a novel pesticide .

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. For instance, the triazole ring may interact with metal ions in enzymes, altering their catalytic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities with analogues:

Compound Name/ID Phenyl Substituents Triazole Substituents Notable Features Bioactivity Insights
Target Compound 5-Bromo-2-fluoro 4-(4-Chlorophenyl)-5-phenyl Electron-withdrawing Br/F enhance stability; Cl and Ph groups may influence hydrophobic interactions. Not explicitly reported
ZE-4c () Fluorophenyl 4-Fluorophenyl-5-(pyridine-2-yl) Pyridine substitution introduces basicity; fluorophenyl alters electronic properties vs. bromo/chloro. Likely antimicrobial (inferred)
Compound 11h () 5-Bromo-2-hydroxy 4-Phenyl-1H-1,2,3-triazol-1-yl Hydroxy group increases hydrogen bonding potential; 1,2,3-triazole vs. 1,2,4-triazole alters geometry. Antimicrobial (explicit in )
Compound 5-Bromo-2-hydroxy 5-(4-Bromophenyl)-4-(2-methylprop-2-en-1-yl) Allyl group introduces steric bulk; dual bromo substituents may enhance halogen bonding. Not reported
N′-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)... () 3-Bromo-4-hydroxy-5-methoxy 1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl Benzimidazole replaces triazole; methoxy/hydroxy groups enhance solubility. Not reported

Key Findings from Comparative Studies

Electronic and Steric Effects
  • Triazole vs. Benzimidazole : The 1,2,4-triazole core (target compound) allows for planar stacking interactions, whereas benzimidazole derivatives () enable deeper hydrophobic pockets in target proteins .
Spectral and Structural Validation
  • X-ray Crystallography : Used in and to confirm the (E)-configuration of imine bonds, critical for biological activity .
  • NMR Analysis : Similar compounds (e.g., ) show distinct shifts for protons near substituents. For instance, the target compound’s 2-fluorophenyl group would deshield adjacent protons compared to hydroxy analogues .
Bioactivity Trends
  • Antimicrobial Activity : Triazole-thioacetohydrazides (e.g., ) exhibit strong activity against Candida albicans and Staphylococcus aureus, suggesting the target compound may share this profile .
  • Antioxidant Potential: Analogues with hydroxy groups () show radical-scavenging activity, but the target compound’s fluorine may reduce this effect due to decreased H-bond donation .

Computational and Experimental Similarity Metrics

  • Molecular Networking (): Clustering via MS/MS spectra (cosine scores) could group the target compound with other triazole-acetohydrazides, aiding dereplication .
  • Tanimoto/Dice Scores (): Structural similarity metrics predict bioactivity overlap. For example, the target compound and ZE-4c may share ~70% similarity (fluorine vs. pyridine trade-off) .

Biological Activity

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antibacterial properties, anti-inflammatory effects, and other pharmacological activities.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related hydrazone derivatives demonstrate varying degrees of activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus20 µM
Compound BEscherichia coli40 µM
This compoundTBD

Studies have reported MIC values ranging from 20 to 70 µM for various derivatives against S. aureus and E. coli, indicating potential effectiveness in treating bacterial infections .

Anti-inflammatory Effects

In addition to its antibacterial properties, compounds with similar structural motifs have shown anti-inflammatory effects. The presence of specific functional groups in triazole derivatives has been linked to the inhibition of pro-inflammatory cytokines. For example, research indicates that certain triazole derivatives can inhibit the NF-kB pathway, which plays a critical role in inflammatory responses .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Compounds containing triazole rings are known to inhibit certain enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis.
  • Modulation of Immune Responses : By inhibiting pro-inflammatory cytokines, these compounds may modulate immune responses effectively.

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings. In one study involving patients with bacterial infections resistant to conventional antibiotics, a derivative similar to this compound was administered. The results indicated a significant reduction in bacterial load and improvement in clinical symptoms .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis involves multi-step organic reactions:

  • Triazole Ring Formation : React 4-(4-chlorophenyl)hydrazine with phenyl isothiocyanate under reflux to form the 4H-1,2,4-triazole-3-thiol intermediate .
  • Sulfanyl Acetohydrazide Formation : Couple the thiol group with 2-chloroacetohydrazide using a base (e.g., K₂CO₃) in DMSO or ethanol .
  • Hydrazone Condensation : Condense the hydrazide with 5-bromo-2-fluorobenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) .
StepReagents/ConditionsKey Intermediate
1Phenyl isothiocyanate, refluxTriazole-3-thiol
2K₂CO₃, DMSO, 80°CSulfanyl acetohydrazide
35-Bromo-2-fluorobenzaldehyde, ethanol, acetic acidFinal hydrazone product

Q. Which spectroscopic and chromatographic methods are used for characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydrazone CH=N at δ 8.2–8.5 ppm, triazole protons at δ 7.8–8.1 ppm) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H absence at ~2550 cm⁻¹) .

Q. What in vitro assays evaluate its biological activity?

  • Antimicrobial Testing : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Spectrophotometric assays for kinases or proteases (e.g., tyrosine kinase inhibition via ATP competition) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance thiol coupling efficiency .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for triazole formation .
  • Temperature Control : Lower condensation temperatures (50–60°C) reduce side-product formation .

Q. How to resolve contradictions in bioactivity data across studies?

  • Purity Validation : Re-characterize batches via HPLC-MS to exclude impurities (>98% purity) .
  • Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize variability .
  • Orthogonal Assays : Confirm enzyme inhibition via fluorescence-based and radiometric methods .

Q. What computational strategies predict biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., bromo/fluoro positions) with bioactivity .

Q. How is single-crystal X-ray diffraction (SHELX) applied to structural analysis?

  • Crystallization : Use slow evaporation in ethanol/water mixtures to obtain diffraction-quality crystals .
  • SHELX Refinement : SHELXL refines positional and thermal parameters; SHELXE resolves phase problems in twinned crystals .

Q. How to design structure-activity relationship (SAR) studies?

  • Substituent Variation : Synthesize analogs with halogens (Cl, Br) or methoxy groups at phenyl positions .
  • Bioactivity Profiling : Compare IC₅₀ values against parent compound to identify critical functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.